4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide - 1021222-84-3

4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide

Catalog Number: EVT-3003292
CAS Number: 1021222-84-3
Molecular Formula: C22H25N7O
Molecular Weight: 403.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(1-((5-Nitrbenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas (8a-d)

  • Compound Description: This series of compounds (8a-d) are novel derivatives synthesized by condensation reactions, incorporating a (5-nitrobenzo[d]oxazol-2-yl)methyl group linked to a complex heterocyclic system. [] These compounds were designed and synthesized for their potential antimicrobial activity. []
  • Relevance: While not directly analogous in structure, these compounds share a core heterocyclic structure with 4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide, particularly the presence of a substituted pyrazole ring. Both compound sets highlight the exploration of diverse substitutions on heterocyclic scaffolds for potential biological activity, in this case, antimicrobial properties. []

N-(1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphospheno[5,6-c]pyrazol-6-yl)morpholine/piperdine/4-methylpiperazinecarboxamides (8e-g)

  • Compound Description: Similar to the 8a-d series, these compounds (8e-g) also feature a (5-nitrobenzo[d]oxazol-2-yl)methyl substituent attached to a central heterocycle. [] They differ in the specific cyclic amide substituent incorporated, exploring morpholine, piperidine, and 4-methylpiperazine moieties. [] These modifications likely modulate the compounds' physicochemical properties and potential interactions with biological targets. []
  • Relevance: Again, the structural relevance lies in the shared heterocyclic core with 4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide. The variations in cyclic amide substituents in 8e-g parallel the piperazine-1-carboxamide moiety in the target compound, highlighting the exploration of similar chemical space for potentially bioactive molecules. []

1-(1-(Benzo[d]thiazole-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chloro phenyl)ureas (12a-d)

  • Compound Description: This series (12a-d) shares the core heterocyclic structure with the 8a-d and 8e-g series but replaces the (5-nitrobenzo[d]oxazol-2-yl)methyl substituent with a (benzo[d]thiazole-2-yl)methyl group. [] This modification alters the electronic and steric properties of the compounds and could impact their binding affinities to biological targets. []
  • Relevance: Though not a direct structural match to 4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide, the shared use of substituted heterocyclic systems, particularly the presence of a central pyrazole ring, underscores the importance of these structural motifs in medicinal chemistry research. []

N-(1-(Benzo[d]thiazol-2-ylmethyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)morpholine/piperidine/4-methylpiperazinecarboxamides (12e-g)

  • Compound Description: Mirroring the previous series, compounds 12e-g incorporate the (benzo[d]thiazole-2-yl)methyl substituent while varying the cyclic amide portion to include morpholine, piperidine, and 4-methylpiperazine groups. [] This systematic modification allows for the investigation of structure-activity relationships and the optimization of desired biological properties. []
  • Relevance: The inclusion of these compounds emphasizes the recurrent use of substituted pyrazole rings and cyclic amide substituents, similar to those found in 4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide, in the search for new drug candidates. []

Piperazin-1-ylpyridazine Derivatives

  • Compound Description: This broad class of compounds, characterized by a piperazine ring linked to a pyridazine ring, is explored for its potential as dCTPase inhibitors. [] The specific substitutions on these rings are varied to understand their impact on binding affinity and inhibitory activity against dCTPase. []
  • Relevance: 4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide falls directly within the piperazin-1-ylpyridazine derivative class. This shared structural motif strongly suggests that the target compound may also possess dCTPase inhibitory activity or be structurally modified to optimize such activity. []
  • Relevance: While lorcaserin does not share direct structural similarity with 4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide, its discussion in the context of 5-HT receptor activity raises the question of whether the target compound might also interact with serotonergic systems, especially given its heterocyclic structure. Further research is needed to explore this possibility. []

1-(3-chlorophenyl)piperazine (mCPP)

  • Compound Description: mCPP is a selective agonist for the 5-HT2C receptor, known to induce yawning in rats, an effect attributed to its action on this receptor subtype. [] It is often used as a pharmacological tool to study the role of 5-HT2C receptors in various behavioral and physiological processes. []
  • Relevance: Although structurally distinct from 4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide, mCPP's classification as a piperazine derivative, specifically its interaction with serotonin receptors, suggests the possibility that the target compound, also containing a piperazine moiety, might share similar pharmacological properties, warranting further investigation into its potential serotonergic effects. []

1-((rel-1S,3R,6R)-6-(benzo[d][1,3]dioxol-5-yl)bicyclo[4.1.0]heptan-3-yl)-4-(2-bromo-5-chlorobenzyl)piperazine (Compound A)

  • Compound Description: Identified as a dopamine D1 positive allosteric modulator (PAM), Compound A shows promising activity in enhancing D1 receptor function without directly activating the receptor itself. [] This mechanism suggests potential therapeutic benefits in addressing cognitive deficits associated with schizophrenia. []
  • Relevance: The structural resemblance of Compound A to 4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide, particularly the shared piperazine ring system and aromatic substitutions, hints at the possibility that the target compound might also exhibit activity at dopamine receptors, specifically D1. Exploring this potential overlap in pharmacological profiles could be valuable. []

rel-(9R,10R,12S)-N-(2,6-dichloro-3-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-12-carboxamide (Compound B)

  • Compound Description: Compound B is another D1 dopamine receptor PAM with a distinct chemical structure from Compound A. Notably, Compound B displays selectivity for human and nonhuman primate D1 receptors, highlighting species-specific pharmacological activity. []
  • Relevance: Despite the lack of direct structural similarity to 4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide, Compound B's activity as a D1 PAM, coupled with the structural similarities between the target compound and Compound A, reinforces the possibility of the target compound interacting with dopamine receptors. Investigating such interactions could be insightful. []

5-amino-4-(6-methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazole-1-carboxamide and 3-amino-4-(6-methoxy-2-methylpyridin-3-yl)-5-methyl-1H-pyrazole-1-carboxamide

  • Compound Description: These two compounds are isomers, differing in the position of the carboxamide group on the pyrazole ring. [] The formation of the 3-amino isomer as a byproduct during the synthesis of the 5-amino isomer highlights the potential for N-N migration of the carbamoyl group in such pyrazole derivatives. []
  • Relevance: While not direct structural analogs of 4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide, their shared features, such as the pyrazole ring and carboxamide substituent, underscore the importance of considering potential isomerization or rearrangements within the target compound's structure, which could affect its stability and biological activity. []

Properties

CAS Number

1021222-84-3

Product Name

4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide

IUPAC Name

N-(2-methylphenyl)-4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide

Molecular Formula

C22H25N7O

Molecular Weight

403.49

InChI

InChI=1S/C22H25N7O/c1-16-6-3-4-8-18(16)24-22(30)29-14-12-28(13-15-29)21-11-10-20(26-27-21)25-19-9-5-7-17(2)23-19/h3-11H,12-15H2,1-2H3,(H,24,30)(H,23,25,26)

InChI Key

NDDBFNLJKNCRRS-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.